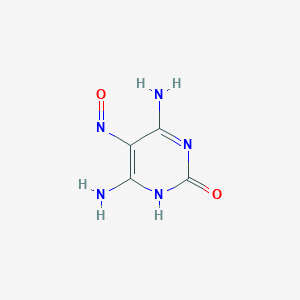

4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone

Vue d'ensemble

Description

4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone is a useful research compound. Its molecular formula is C4H5N5O2 and its molecular weight is 155.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677504. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Drug Synthesis

4,6-Diamino-5-nitroso-2(1H)-pyrimidinone serves as a precursor in the synthesis of antiviral medications. It is involved in the preparation of guanine derivatives and other nucleoside analogs, which are crucial for treating viral infections such as herpes simplex and cytomegalovirus (CMV) infections. For instance, a novel method utilizing this compound has been developed to synthesize 2,4-diamino-6-hydroxy-5-formamidopyrimidine, leading to improved yields and reduced waste in guanine production processes .

Intermediate for Anticancer Drugs

The compound is also utilized in the synthesis of various anticancer agents. Its derivatives have shown potential as effective inhibitors in cancer therapy, contributing to the development of new treatment protocols against different cancer types .

Biochemical Research

Enzymatic Studies

Research has demonstrated that this compound can act as a substrate in enzymatic reactions. For example, studies on Methanococcus jannaschii have highlighted its role in pyrimidine nucleotide reductase activity, which is essential for riboflavin biosynthesis. The compound's ability to undergo reduction reactions under specific conditions showcases its importance in metabolic pathways .

Biosynthesis Investigations

The compound is also significant in biosynthetic studies related to molybdopterin and other coenzymes. Its structural properties allow researchers to understand better the rearrangement reactions that occur during biosynthesis processes .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a standard for high-performance liquid chromatography (HPLC). Methods have been developed for its separation and quantification using reverse-phase HPLC techniques. This application is vital for pharmacokinetic studies and quality control in pharmaceutical formulations .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Diamino-5-nitroso-2(1H)-Pyrimidinone, and what are their critical reaction parameters?

- Methodological Answer : Synthesis typically involves condensation of 4,6-diaminopyrimidine derivatives with nitroso agents. For example, oxidation of dihydropyrimidinones using nitrosobenzene or nitrosation under acidic conditions (e.g., HCl/NaNO₂) can yield nitroso derivatives. Key parameters include temperature control (0–5°C to prevent over-nitrosation) and stoichiometric ratios to avoid byproducts like nitropyrimidines . Purity is often verified via HPLC or melting point analysis (mp 149–152.5°C for structural analogs) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., nitroso vs. nitro groups).

- UV-Vis : Assess π→π* transitions and nitroso-related absorption bands (~300–400 nm).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 155–171 for related pyrimidinones) .

- XRD : Resolve crystal structure to confirm intramolecular hydrogen bonding, critical for stability .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water; enhanced in polar aprotic solvents (DMSO, DMF) or acidic/basic media due to protonation/deprotonation of amino/nitroso groups.

- Stability : Degrades under prolonged UV exposure (photolabile nitroso group) or strong oxidants. Store in amber vials at –20°C .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its photochemical reactivity, particularly in DNA damage models?

- Methodological Answer : The nitroso group acts as a hydrogen abstraction agent under UV irradiation. Design time-resolved experiments (e.g., laser flash photolysis) to measure bimolecular rate constants () for reactions with alcohols or DNA bases. Compare with analogs like 1-methyl-2(1H)-pyrimidinone, which causes oxidative strand breaks via similar mechanisms .

Q. What experimental strategies can assess the biological activity of this compound in plant or mammalian systems?

- Methodological Answer :

- Plant Models : Test penetration efficiency in mlo-resistant barley using microscopy to quantify fungal (e.g., Blumeria graminis) hyphal success rates, as done for pyrimidinone analogs .

- Mammalian Systems : Evaluate cytotoxicity via MTT assays and monitor ROS generation (e.g., DCFH-DA probe) to link nitroso-mediated oxidative stress to apoptosis .

Q. How can researchers resolve contradictions in reported reactivity data for nitroso-pyrimidinones?

- Methodological Answer :

- Control Variables : Standardize solvent polarity, pH, and light exposure during experiments.

- Computational Modeling : Use DFT calculations to compare nitroso vs. nitro group electronic effects on HOMO-LUMO gaps and redox potentials.

- Cross-Validation : Reproduce conflicting studies with high-purity samples (≥97%, verified by HPLC) .

Q. What are the implications of tautomerism in this compound for its chemical behavior?

- Methodological Answer : The compound exists in keto-enol tautomeric forms, affecting hydrogen-bonding networks and reactivity. Use N NMR and IR spectroscopy to identify dominant tautomers. Compare reaction outcomes (e.g., nitrosation vs. oxidation) in tautomer-selective solvents like DMSO or chloroform .

Propriétés

IUPAC Name |

4,6-diamino-5-nitroso-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(6)8-4(10)7-2/h(H5,5,6,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWUDVSEKJAPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)N=C1N)N)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312922 | |

| Record name | 4,6-Diamino-5-nitrosopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-55-6 | |

| Record name | NSC264284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diamino-5-nitrosopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-6-Diamino-2-hydroxy-5-nitrosopyrimidine crystalline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.